molecular formula C13H18BrNO B2927892 5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide CAS No. 399006-09-8

5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide

Cat. No.: B2927892
CAS No.: 399006-09-8
M. Wt: 284.197
InChI Key: SSIBYKVFMBFUOV-UHFFFAOYSA-N
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Description

5-Bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide is a brominated benzamide derivative characterized by a benzene ring substituted with bromine at position 5 and methyl groups at positions 2, 3, and 2. The amide functional group is linked to an isopropyl (propan-2-yl) moiety.

Properties

IUPAC Name

5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-7(2)15-13(16)11-6-12(14)10(5)8(3)9(11)4/h6-7H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIBYKVFMBFUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide typically involves the bromination of a suitable precursor, followed by amide formation. One common method starts with 2,3,4-trimethylbenzoic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromo-2,3,4-trimethylbenzoic acid is then converted to the corresponding benzoyl chloride using thionyl chloride. Finally, the benzoyl chloride reacts with isopropylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 5-azido-2,3,4-trimethyl-N-propan-2-ylbenzamide, while oxidation with potassium permanganate can produce 5-bromo-2,3,4-trimethylbenzoic acid.

Scientific Research Applications

5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors in metabolic or signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide and two analogs from recent patents and synthetic studies:

Compound Molecular Formula Molecular Weight Substituents Key Functional Groups
This compound (Target) C₁₃H₁₈BrNO 308.20 g/mol - Br (C5), -CH₃ (C2, C3, C4), -NHC(O)CH(CH₃)₂ Bromo, methyl, isopropylamide
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₆H₁₀BrClF₅NO₂ 485.22 g/mol - Br (C4), -F (C5), -OCH(CF₃)₂ (C2), -NH(C₆H₃ClF) Bromo, fluoro, trifluoropropoxy, chlorofluoroaniline
2-Bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide C₁₆H₁₁Br₂N₃OS₂ 485.22 g/mol - Br (C2, C4-benzyl), -S-C₆H₄Br (thiadiazole), -NH(C₇H₄BrS) Bromo, thiadiazole, benzylsulfanyl

Biological Activity

5-Bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Characterized by a bromine atom, three methyl groups, and a propan-2-yl group attached to a benzamide core, this compound exhibits unique properties that may influence its interactions with biological systems.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C13H16BrNO\text{C}_{13}\text{H}_{16}\text{Br}\text{N}\text{O}

Synthesis

The synthesis of this compound typically involves:

  • Bromination : Starting with 2,3,4-trimethylbenzoic acid, bromination is performed using bromine or N-bromosuccinimide (NBS), often in the presence of a catalyst like iron or aluminum chloride.
  • Formation of Benzoyl Chloride : The resulting acid is converted to benzoyl chloride using thionyl chloride.
  • Amide Formation : Finally, the benzoyl chloride reacts with isopropylamine to yield the desired amide.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The bromine atom and amide group are critical for its binding affinity and specificity, potentially influencing metabolic and signaling pathways within biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition Studies : Various studies have shown that structurally related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
CompoundMicrobial TargetInhibition Zone (mm)
Compound AE. coli>10
Compound BS. aureus>12
5-Bromo compoundVariousTBD

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor:

  • Target Enzymes : It may inhibit key enzymes involved in metabolic pathways or cell signaling.
  • Case Studies : In vitro studies have demonstrated that certain derivatives can effectively inhibit enzyme activity at low concentrations .

Case Studies

  • Enzyme Binding Assays : A study evaluated the binding affinity of 5-bromo derivatives to various enzymes using surface plasmon resonance techniques. Results indicated a significant interaction with target enzymes, suggesting potential therapeutic applications in enzyme modulation .
  • Cell Viability Assays : Experiments conducted on cultured cells demonstrated that the compound could alter cell viability through apoptotic pathways when administered at specific concentrations.

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